molecular formula C14H12N2OS2 B2907807 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-78-6

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2907807
CAS No.: 1291486-78-6
M. Wt: 288.38
InChI Key: ZBVYBOZQVBHQRE-UHFFFAOYSA-N
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Description

The compound 7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1030120-83-2) is a thienopyrimidine derivative with a molecular formula of C₁₃H₁₀N₂OS and a molecular weight of 242.30 g/mol . It features a 2-methylphenyl group at the 7-position and a methylsulfanyl (-SMe) moiety at the 2-position of the thieno[3,2-d]pyrimidin-4(3H)-one core.

Properties

IUPAC Name

7-(2-methylphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-5-3-4-6-9(8)10-7-19-12-11(10)15-14(18-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVYBOZQVBHQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Anticancer Activity

Studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, similar compounds have shown antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the JAK/STAT pathway, which is crucial in many types of cancers .

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)TBDJAK/STAT inhibition
7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-oneA549 (Lung)TBDApoptosis induction
7-(phenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-oneHT-29 (Colon)TBDCell cycle arrest

Note: TBD = To Be Determined; further studies are needed for specific IC50 values.

Anti-inflammatory Properties

Research has shown that compounds similar to this compound may possess anti-inflammatory properties. These effects are often mediated through the inhibition of inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play significant roles in inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that thienopyrimidine derivatives may also exhibit neuroprotective effects. For example, they could potentially inhibit pathways involved in neurodegenerative diseases like Parkinson's disease by targeting specific kinases such as LRRK2, which is implicated in neuronal death and inflammation .

Case Studies

  • Case Study on Anticancer Activity
    A recent study evaluated the anticancer potential of a series of thienopyrimidine derivatives against various cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced their antiproliferative activity. The study highlighted the importance of substituent position and electronic effects on biological outcomes.
  • Neuroprotective Study
    Another investigation focused on the neuroprotective effects of related compounds in models of Parkinson's disease. The findings suggested that these compounds could reduce neuronal apoptosis and improve motor function in animal models by modulating kinase activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference(s)
7-(2-Methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: 2-methylphenyl; 2: methylsulfanyl 242.30 Medicinal intermediate; simple substituents
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 7: 3-chlorophenyl; 3: 2-(4-fluorophenoxy)ethyl N/A Halogenated aryl group; extended alkyl-ether chain
7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-pyrazole)pyrido-thieno-pyrimidin-4(3H)-one 7,9: 4-methoxyphenyl; 2: pyrazole ~550 (estimated) Extended pyrido-thieno-pyrimidine core; bulky substituents
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 2: (3-chlorophenyl)methylsulfanyl; 3: ethyl; 5,6: methyl 367.89 Thieno[2,3-d]pyrimidine isomer; multiple alkyl and halogen substituents
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 7: phenyl; 3: 3-(trifluoromethyl)benzyl 386.39 Fluorinated benzyl group; enhanced lipophilicity

Key Observations :

  • Substituent Diversity : The target compound’s 2-methylphenyl and methylsulfanyl groups contrast with analogs featuring halogens (e.g., 3-chlorophenyl in ), trifluoromethyl groups (), or fused pyrazole rings (). These modifications influence electronic properties and steric bulk.
  • Core Variations: Analogs like 2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one () utilize the thieno[2,3-d]pyrimidine isomer, altering the spatial arrangement of the sulfur atom and nitrogen atoms.

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